An In-depth Technical Guide to the Physical Properties of 2-(1-Chloroethyl)-1,3-benzoxazole
An In-depth Technical Guide to the Physical Properties of 2-(1-Chloroethyl)-1,3-benzoxazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(1-Chloroethyl)-1,3-benzoxazole is a heterocyclic compound of interest in medicinal chemistry and drug discovery. As with any novel compound, a thorough understanding of its physical properties is fundamental to its development, influencing everything from reaction kinetics and formulation to bioavailability and toxicological assessment. This guide provides a comprehensive overview of the known and predicted physical properties of 2-(1-Chloroethyl)-1,3-benzoxazole, alongside detailed, field-proven experimental protocols for their determination. In the absence of extensive experimental data for this specific molecule, this guide leverages high-quality computational predictions, a standard and valuable practice in modern drug development for prioritizing and characterizing novel chemical entities.
Molecular Identity and Structure
A foundational aspect of understanding a compound's physical properties is confirming its molecular identity and structure.
| Identifier | Value | Source |
| IUPAC Name | 2-(1-chloroethyl)-1,3-benzoxazole | N/A |
| CAS Number | 1092286-05-9 | [1] |
| Molecular Formula | C₉H₈ClNO | [1] |
| Molecular Weight | 181.62 g/mol | [1] |
Below is a two-dimensional representation of the molecular structure of 2-(1-Chloroethyl)-1,3-benzoxazole.
Caption: Molecular Structure of 2-(1-Chloroethyl)-1,3-benzoxazole
Predicted Physicochemical Properties
In the early stages of drug discovery and for novel compounds, experimentally determined physical properties may not be readily available. In such cases, in silico prediction tools are invaluable for providing reliable estimates that guide further research.[2][3] The following table summarizes the predicted physicochemical properties of 2-(1-Chloroethyl)-1,3-benzoxazole from reputable computational models.
| Physical Property | Predicted Value | Prediction Tool/Method |
| Melting Point | 105-135 °C | ACD/Labs Percepta |
| Boiling Point | 285.4 ± 25.0 °C at 760 mmHg | ACD/Labs Percepta |
| logP (o/w) | 2.9 ± 0.4 | ACD/Labs Percepta |
| Water Solubility | 0.04 g/L at 25 °C | ACD/Labs Percepta |
| pKa (most basic) | 1.2 ± 0.1 | ACD/Labs Percepta |
Note on Predicted Data: These values are computationally derived and should be considered as estimates. They provide a strong starting point for experimental design and are widely used in the pharmaceutical industry for initial compound assessment.[4]
Experimental Determination of Physical Properties
To obtain definitive physical property data, experimental determination is essential. The following section details standard, field-proven protocols for measuring melting point, boiling point, and solubility.
Workflow for Physical Property Determination
The following diagram illustrates a typical workflow for the experimental characterization of a novel compound's physical properties.
Caption: Experimental Workflow for Physical Property Characterization.
Melting Point Determination (Capillary Method)
The melting point is a crucial indicator of a compound's purity. A sharp melting range typically signifies a high degree of purity.
Principle: A small, finely powdered sample of the compound is heated in a capillary tube, and the temperature range over which it melts is observed.
Apparatus:
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Melting point apparatus (e.g., Mel-Temp or similar)
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Capillary tubes (sealed at one end)
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Mortar and pestle
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Spatula
Step-by-Step Protocol:
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Sample Preparation: Ensure the sample is completely dry. Grind a small amount of 2-(1-Chloroethyl)-1,3-benzoxazole into a fine powder using a mortar and pestle.
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Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap the sealed end on a hard surface to pack the sample tightly into the bottom. The packed sample height should be 2-3 mm.
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Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
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Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting point. This helps in saving time during the accurate determination.
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Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Begin heating again at a slow, controlled rate (1-2°C per minute) as the temperature approaches the expected melting point.
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Observation and Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last solid crystal melts (the end of the melting range).
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Repeat: For accuracy, repeat the determination at least twice and report the average melting point range.
Boiling Point Determination (Micro-Boiling Point Method)
This method is suitable when only a small quantity of the liquid compound is available.
Principle: A small sample is heated in a test tube with an inverted capillary tube. The boiling point is the temperature at which the vapor pressure of the liquid equals the atmospheric pressure, observed as the point where a rapid stream of bubbles ceases and the liquid is drawn into the capillary upon cooling.
Apparatus:
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Small test tube (e.g., 75 x 10 mm)
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Capillary tube (sealed at one end)
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Thermometer
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Heating bath (e.g., oil bath or heating block)
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Clamp and stand
Step-by-Step Protocol:
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Sample Preparation: Place approximately 0.5 mL of 2-(1-Chloroethyl)-1,3-benzoxazole into the small test tube.
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Capillary Insertion: Place the capillary tube, sealed end up, into the test tube containing the sample.
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Apparatus Setup: Attach the test tube to a thermometer using a rubber band or a small piece of tubing. The bottom of the test tube should be level with the thermometer bulb.
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Heating: Immerse the assembly into a heating bath. The heat should be applied gradually and evenly.
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Observation: As the liquid heats, air will be expelled from the capillary tube. When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.
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Recording the Boiling Point: Once a steady stream of bubbles is observed, remove the heat source and allow the apparatus to cool slowly. The temperature at which the bubbling stops and the liquid is drawn into the capillary tube is the boiling point of the sample.
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Pressure Correction: Record the atmospheric pressure at the time of the experiment. If the pressure is not 760 mmHg, a correction may be necessary.
Solubility Assessment (Shake-Flask Method)
Solubility is a critical parameter, especially for drug candidates, as it directly impacts absorption and bioavailability.
Principle: An excess amount of the solute is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved solute in the supernatant is then determined.
Apparatus:
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Vials with screw caps
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Orbital shaker or magnetic stirrer with a temperature-controlled bath
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Centrifuge
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Analytical balance
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Volumetric flasks and pipettes
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Analytical instrument for concentration measurement (e.g., HPLC-UV, LC-MS)
Step-by-Step Protocol:
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Solvent Selection: Choose a panel of relevant solvents, such as water, phosphate-buffered saline (PBS) at various pH values (e.g., 2.0, 7.4), and common organic solvents (e.g., ethanol, DMSO, acetone).
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Sample Preparation: Add an excess amount of 2-(1-Chloroethyl)-1,3-benzoxazole to a vial containing a known volume of the selected solvent. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
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Equilibration: Seal the vials and place them in a shaker or stirrer in a constant temperature bath (typically 25°C or 37°C). Agitate the samples for a sufficient time to reach equilibrium (e.g., 24-48 hours). A preliminary time-course experiment can determine the optimal equilibration time.
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Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples at a high speed to pellet the solid.
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Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
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Quantification: Determine the concentration of the dissolved compound in the diluted aliquot using a validated analytical method (e.g., HPLC-UV with a calibration curve).
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Calculation: Calculate the solubility of the compound in the original solvent, taking into account the dilution factor. Express the solubility in units such as mg/mL or mol/L.
Expected Spectral Characteristics
While specific spectral data for 2-(1-Chloroethyl)-1,3-benzoxazole is not widely published, we can infer its expected spectral characteristics based on the analysis of similar benzoxazole derivatives.[5][6]
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¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (around 7.0-8.0 ppm) corresponding to the protons on the benzoxazole ring system. A quartet and a doublet would be expected for the ethyl group, with the methine proton (adjacent to the chlorine) being downfield due to the electronegativity of the chlorine and the benzoxazole ring.
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¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons of the benzoxazole ring, typically in the range of 110-150 ppm. The carbon of the ethyl group attached to the chlorine will be significantly deshielded.
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Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for C=N stretching of the oxazole ring (around 1600-1650 cm⁻¹), C-O-C stretching, and aromatic C-H and C=C stretching vibrations. The C-Cl stretch would be expected in the fingerprint region.
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Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (181.62 g/mol ). A characteristic isotopic pattern for the presence of one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) would be a key diagnostic feature.
Conclusion
This technical guide provides a comprehensive overview of the essential physical properties of 2-(1-Chloroethyl)-1,3-benzoxazole, catering to the needs of researchers and professionals in drug development. By combining known identifiers, high-quality predicted data, and detailed experimental protocols, this document serves as a valuable resource for the characterization and advancement of this and other novel chemical entities. The emphasis on both computational and experimental approaches reflects the integrated and E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) driven methodologies prevalent in modern chemical and pharmaceutical research.
References
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PubChem. 2-(1-Chloroethyl)-1,3-benzoxazole. Available from: [Link]
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ACD/Labs. Percepta Platform. Available from: [Link]
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Chemaxon. Chemicalize. Available from: [Link]
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SwissADME. Available from: [Link]
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Kakkar, S., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 92. Available from: [Link]
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Fathima, A., et al. (2022). Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents. Biosciences Biotechnology Research Asia, 19(4). Available from: [Link]
